molecular formula C10H12N4O4S B562436 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 CAS No. 1215522-54-5

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3

Cat. No.: B562436
CAS No.: 1215522-54-5
M. Wt: 287.308
InChI Key: ICHKWKOXWTUWKF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is a chemical compound with the molecular formula C10H12N4O4S. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 typically involves the azidation of a precursor compound. The reaction conditions often include the use of solvents such as dichloromethane, dioxane, and methanol. The compound is usually stored at -20°C to maintain its stability .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group results in the formation of an amine derivative, while oxidation of the methoxy group yields a carbonyl compound .

Scientific Research Applications

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and histone deacetylases, affecting various biochemical pathways. The azido group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(4’-methoxyphenyl)-1-propanone
  • 2-Azido-1-(4’-sulfonamidophenyl)-1-propanone
  • 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-butanone

Uniqueness

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-d3 is unique due to the presence of both the azido and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it particularly valuable in research applications where selective inhibition of enzymes is required .

Properties

IUPAC Name

5-(2-azido-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHKWKOXWTUWKF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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